REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[C:5](=O)[NH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:5]1[C:6]2[C:11](=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=2)[C:2]([Cl:1])=[CH:3][N:4]=1
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Name
|
|
Quantity
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1.5 g
|
Type
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reactant
|
Smiles
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ClC1=CNC(C2=CC=C(C=C12)OC)=O
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Name
|
|
Quantity
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15 mL
|
Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
ADDITION
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Details
|
the residue was diluted with cold water
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
The combine organic layer was dried over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to get crude compound
|
Type
|
CUSTOM
|
Details
|
The crude compound was purified by silica gel chromatography (10% ethyl acetate in pet ether)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C2=CC(=CC=C12)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |